Benzooxazole-2-carboxylic acid

Übersicht

Beschreibung

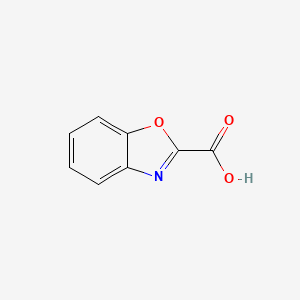

Benzooxazole-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C8H5NO3. It consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group attached at the second position of the oxazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzooxazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with carbonyl compounds such as aldehydes, ketones, carboxylic acids, esters, and acyl chlorides . The reaction typically requires catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts under various conditions .

Industrial Production Methods: In industrial settings, this compound is often produced using benzoxazole and carbon dioxide in the presence of potassium hydroxide and a gold catalyst. The reaction is carried out in tetrahydrofuran at room temperature and high pressure .

Analyse Chemischer Reaktionen

Types of Reactions: Benzooxazole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxygen-containing functional groups .

Wissenschaftliche Forschungsanwendungen

Biological Applications

Benzooxazole-2-carboxylic acid and its derivatives exhibit a wide range of biological activities, making them valuable in drug discovery and development.

1.1 Anticancer Activity

Research has shown that benzooxazole derivatives possess notable anticancer properties. A study investigated various analogs of this compound, revealing that some exhibited cytotoxic effects against breast and lung cancer cell lines (MCF-7 and A549) comparable to established anticancer agents like UK-1. The study noted that while the parent compound was not cytotoxic at high concentrations, certain derivatives displayed improved solubility and similar cytotoxicity profiles to more potent compounds .

1.2 Antimicrobial Properties

this compound has demonstrated antimicrobial activity against various pathogens. Its derivatives have been tested for their efficacy against bacteria and fungi, showing promising results that suggest potential use as antimicrobial agents in clinical settings .

1.3 Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that benzooxazole derivatives can inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Pharmaceutical Applications

This compound serves as a key scaffold in the design of new pharmaceuticals.

2.1 Metal Complex Formation

The formation of metal complexes with this compound enhances its therapeutic potential by improving bioavailability and efficacy. Studies have shown that metal complexes of this compound exhibit enhanced biological activities, such as increased anticancer efficacy through metal ion-mediated DNA binding .

2.2 Drug Development

The compound is utilized in the development of drugs targeting specific diseases. Its derivatives have been explored as potential inhibitors for various biological targets, including enzymes involved in cancer progression . The flexibility of the benzooxazole scaffold allows for modifications that can lead to improved pharmacokinetic properties.

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in various industrial fields.

3.1 Dyes and Pigments

The compound is used as an intermediate in the synthesis of dyes due to its ability to form stable chromophores. Its derivatives are incorporated into textile dyes, enhancing colorfastness and stability under light exposure .

3.2 Sensing Applications

Recent advancements have highlighted the use of benzooxazole derivatives as fluorescent sensors for detecting environmental pollutants. These compounds can selectively bind to specific ions or molecules, providing a visual indication of contamination levels .

Data Tables

Case Studies

Case Study 1: Anticancer Activity Assessment

In a comparative study involving this compound derivatives against cancer cell lines MCF-7 and A549, researchers found that certain analogs exhibited cytotoxicity similar to established drugs while having improved solubility profiles. This highlights the potential for developing new therapeutic agents based on this scaffold .

Case Study 2: Metal Complexes in Drug Design

A study focused on the coordination chemistry of this compound with transition metals demonstrated enhanced biological activity through metal ion interactions with DNA. This approach has opened avenues for designing more effective anticancer drugs by leveraging metal complexation strategies .

Wirkmechanismus

The mechanism of action of benzooxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with DNA and proteins, leading to various biological effects such as apoptosis or cell cycle arrest .

Vergleich Mit ähnlichen Verbindungen

Benzooxazole-2-carboxylic acid can be compared with other similar compounds, such as:

- Benzimidazole-2-carboxylic acid

- Benzothiazole-2-carboxylic acid

- Benzisoxazole-2-carboxylic acid

Uniqueness: What sets this compound apart is its unique structural features, which allow it to form specific interactions with biological targets. This makes it a valuable compound in drug discovery and development .

Biologische Aktivität

Benzooxazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anti-inflammatory, anticancer, and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a fused benzene and oxazole ring structure with a carboxylic acid functional group. This configuration allows for interactions with various biological targets, making it a versatile scaffold in drug design.

Antiinflammatory Activity

Research indicates that derivatives of this compound exhibit notable anti-inflammatory properties. A study on halogenated phenylbenzoxazole-5-carboxylic acids demonstrated that specific substitutions significantly enhance their anti-inflammatory activity. For instance, 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid showed an IC50 value of 0.103 mM, comparable to ibuprofen (IC50 = 0.101 mM) .

Table 1: Anti-inflammatory Activity of Selected Benzoxazole Derivatives

| Compound | IC50 (mM) | Comparison Drug | IC50 (mM) |

|---|---|---|---|

| 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid | 0.103 | Ibuprofen | 0.101 |

| 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid | 1.54 | Doxorubicin | 2.32 |

Anticancer Activity

Benzooxazole derivatives have also been evaluated for their anticancer properties. The compound UK-1, a bis(benzooxazole) derivative, has shown potent activity against various cancer cell lines, including leukemia and solid tumors, with IC50 values as low as 20 nM .

Further studies revealed that modifications to the benzoxazole structure can enhance cytotoxicity. For example, analogs of UK-1 were synthesized and tested for their ability to bind metal ions, which is crucial for their selective cytotoxic effects against cancer cells . The binding affinity for metal ions like Cu²⁺ was found to correlate with their anticancer activity.

Table 2: Anticancer Activity of Benzoxazole Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| UK-1 | Various | 20 |

| Analog A | MCF-7 | >50 |

| Analog B | A549 | <20 |

Antimicrobial Activity

In addition to anti-inflammatory and anticancer activities, benzooxazole derivatives have demonstrated antimicrobial properties. A synthesized set of 2-benzylsulfanyl derivatives showed effectiveness against Mycobacterium tuberculosis and multidrug-resistant strains . The structural modifications in these compounds are critical for enhancing their antimicrobial efficacy.

Case Studies and Research Findings

- Analgesic Properties : Research has shown that certain substituted benzoxazoles possess analgesic properties by inhibiting prostaglandin synthesis, which is pivotal in pain pathways .

- VEGFR-2 Inhibition : A specific benzoxazole derivative was identified as a potent inhibitor of the vascular endothelial growth factor receptor (VEGFR-2), demonstrating significant efficacy in murine models for vascular permeability .

- Metal Ion Interactions : Studies have highlighted the role of metal ion binding in the pharmacological activity of benzoxazoles, particularly in their anticancer mechanisms where they interact with transition metals .

Eigenschaften

IUPAC Name |

1,3-benzoxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPJOERCBNIOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608772 | |

| Record name | 1,3-Benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21598-08-3 | |

| Record name | 1,3-Benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.